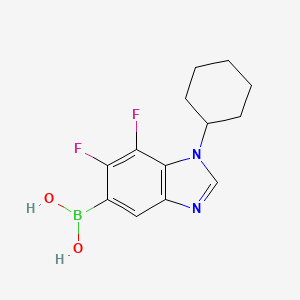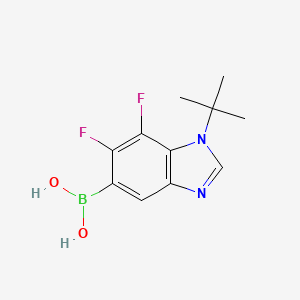![molecular formula C10H7BF3NO3 B7953719 [5-(Trifluoromethoxy)quinolin-8-yl]boronic acid](/img/structure/B7953719.png)
[5-(Trifluoromethoxy)quinolin-8-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(Trifluoromethoxy)quinolin-8-yl]boronic acid: is an organic compound that features a quinoline ring substituted with a trifluoromethoxy group at the 5th position and a boronic acid group at the 8th position. This unique structure makes it a valuable building block in medicinal chemistry and organic synthesis due to its potential reactivity and functional versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods: While specific industrial production methods for [5-(Trifluoromethoxy)quinolin-8-yl]boronic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing the Suzuki-Miyaura coupling reaction for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: [5-(Trifluoromethoxy)quinolin-8-yl]boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl halide to form a carbon-carbon bond.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Substitution Reactions: The trifluoromethoxy group can influence the reactivity of the quinoline ring, potentially undergoing nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.
Oxidizing and Reducing Agents: Depending on the specific transformation required
Major Products: The major products formed from these reactions would depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while substitution reactions could introduce various functional groups onto the quinoline ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [5-(Trifluoromethoxy)quinolin-8-yl]boronic acid is used as a building block for creating complex molecules. Its ability to participate in Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and materials science .
Biology and Medicine: The compound’s unique structure allows it to be used in the development of new drugs. The trifluoromethoxy group can enhance the biological activity of molecules, making it a useful moiety in medicinal chemistry .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs). Its reactivity and functional versatility make it a valuable component in various industrial applications .
Wirkmechanismus
The mechanism of action of [5-(Trifluoromethoxy)quinolin-8-yl]boronic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through its quinoline ring and trifluoromethoxy group. These interactions can influence enzyme activity, receptor binding, or other molecular pathways, leading to the desired therapeutic effects . The boronic acid group can also form reversible covalent bonds with biological molecules, further enhancing its potential as a drug candidate .
Vergleich Mit ähnlichen Verbindungen
- 8-Trifluoromethylquinoline-5-boronic acid
- 6-Fluoroquinoline-8-boronic acid
- 5-Fluoroquinoline-8-boronic acid
- 8-Trifluoromethoxyquinoline-6-boronic acid
Uniqueness: [5-(Trifluoromethoxy)quinolin-8-yl]boronic acid is unique due to the specific positioning of the trifluoromethoxy group and the boronic acid moiety on the quinoline ring. This configuration can influence its reactivity and biological activity, making it distinct from other similar compounds .
Eigenschaften
IUPAC Name |
[5-(trifluoromethoxy)quinolin-8-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BF3NO3/c12-10(13,14)18-8-4-3-7(11(16)17)9-6(8)2-1-5-15-9/h1-5,16-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTGGIJQVCHBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=C(C=C1)OC(F)(F)F)C=CC=N2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
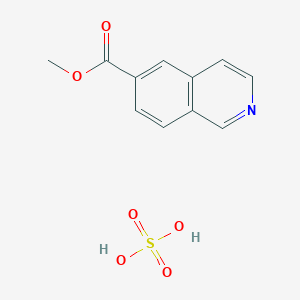
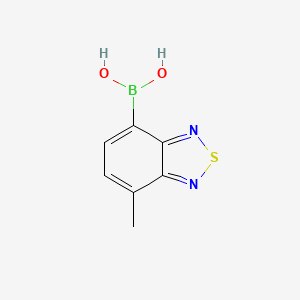
![[(5-Chloro-1-benzothiophen-3-yl)methyl]boronic acid](/img/structure/B7953666.png)
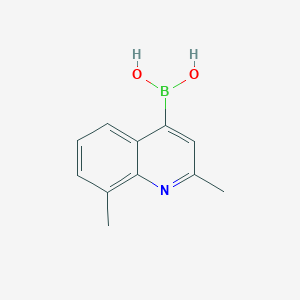
![[6-Chloro-2-(methylsulfanyl)-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B7953673.png)
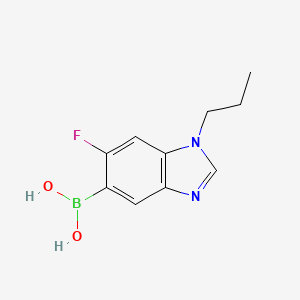
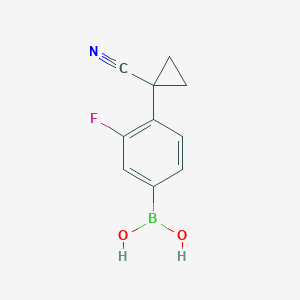
![[4-(3,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid](/img/structure/B7953705.png)
![{3-Fluoro-2-[(4-methylpiperazin-1-yl)methyl]phenyl}boronic acid](/img/structure/B7953716.png)
![[4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B7953717.png)
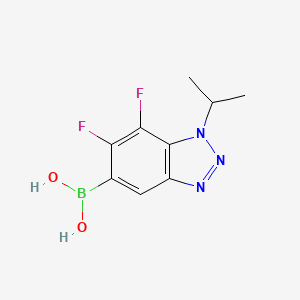
![{4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]phenyl}boronic acid](/img/structure/B7953725.png)
